molecular formula C13H14N2O B11887322 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11887322
M. Wt: 214.26 g/mol
InChI Key: JUQGSTPAVLYTKV-UHFFFAOYSA-N
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Description

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is a compound that features an indole ring fused with a pyrrolidine ring and an aldehyde functional group. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst . Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in acetic acid, nitro compounds in sulfuric acid.

Major Products Formed

    Oxidation: 2-(1H-Indol-5-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(1H-Indol-5-yl)pyrrolidine-1-methanol.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Indol-5-yl)pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the aldehyde group and the fusion of the indole and pyrrolidine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-(1H-indol-5-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C13H14N2O/c16-9-15-7-1-2-13(15)11-3-4-12-10(8-11)5-6-14-12/h3-6,8-9,13-14H,1-2,7H2

InChI Key

JUQGSTPAVLYTKV-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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